N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide
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Overview
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions . The pyrrolidinone moiety is then introduced through a reaction with an appropriate ketone or aldehyde, followed by the addition of the chlorophenyl group via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted chlorophenyl derivatives
Scientific Research Applications
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide can be compared with other thiadiazole derivatives, such as:
N-{5-[1-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide}: Similar structure but lacks the pyrrolidinone moiety, resulting in different chemical properties and biological activities.
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-ethylbutanamide: Contains an oxadiazole ring instead of a thiadiazole ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C18H21ClN4O2S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-3-11(4-2)16(25)20-18-22-21-17(26-18)12-9-15(24)23(10-12)14-7-5-13(19)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,22,25) |
InChI Key |
KHLISAJRVHCJKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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